2-Furanethanol, beta-amino-

Catalog No.
S3317114
CAS No.
2745-24-6
M.F
C6H9NO2
M. Wt
127.14
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanethanol, beta-amino-

CAS Number

2745-24-6

Product Name

2-Furanethanol, beta-amino-

IUPAC Name

2-amino-2-(furan-2-yl)ethanol

Molecular Formula

C6H9NO2

Molecular Weight

127.14

InChI

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2

InChI Key

LRKBGEPUMHLXRV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(CO)N

Canonical SMILES

C1=COC(=C1)C(CO)N
2-Furanethanol, beta-amino- is an organic compound with the chemical formula C5H7NO2. It belongs to the family of amino alcohols and is primarily used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a building block for the preparation of various organic compounds.
2-Furanethanol, beta-amino- is a colorless to slightly yellow liquid with a sweet odor. It has a boiling point of 181-184°C and a melting point of -15°C. It is soluble in water, ethanol, and diethyl ether. It is an oxidizable compound and is sensitive to light.
2-Furanethanol, beta-amino- can be synthesized using different methods such as the reduction of furfurylamine; the reaction of furfuryl alcohol and ammonia in the presence of a catalyst; and the reaction of furfuryl alcohol with hydroxylamine hydrochloride in the presence of a catalyst. The synthesized compound can be characterized using different techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.
such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify 2-Furanethanol, beta-amino- in different samples.
2-Furanethanol, beta-amino- has shown important biological properties such as anti-tumor, anti-inflammatory, and anti-viral activities. It has also been found to act as a chelating agent and can react with metal ions.
2-Furanethanol, beta-amino- has been found to be non-toxic and safe in scientific experiments. However, it should always be handled with care, and safety precautions should be followed during its synthesis and use.
2-Furanethanol, beta-amino- has been used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and biologically active molecules. It has also been used as a chiral agent in asymmetric synthesis.
The current research on 2-Furanethanol, beta-amino- focuses on its applications in different fields such as pharmaceuticals, agrochemicals, and biologically active molecules. It has also been studied for its chiral properties and its potential as a chelating agent.
2-Furanethanol, beta-amino- has potential implications in various fields of research such as medicine, agriculture, and chemical industry. It can be used as a precursor for the production of new pharmaceuticals with improved therapeutic properties. It can also be used in the development of new agrochemicals for increased crop yield and pest resistance. Moreover, it can be used as a building block for the synthesis of new materials with specific properties.
Limitations:
One limitation of 2-Furanethanol, beta-amino- is its sensitivity to light, which can limit its use in some applications. Another limitation is the high cost of its synthesis.
Some future directions for the research on 2-Furanethanol, beta-amino- include:
- Studying its potential as a chiral auxiliary in asymmetric synthesis
- Investigating its potential as a chelating agent for different metal ions
- Developing new methods for its synthesis with lower cost and improved efficiency
- Studying its potential as a building block for the synthesis of new materials with specific properties
- Investigating its potential as a treatment option for viral infections and cancer.

XLogP3

-0.8

Sequence

X

Dates

Modify: 2023-08-19

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